molecular formula C14H15F4N3OS B10955293 4-(2-methylpropyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

4-(2-methylpropyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955293
M. Wt: 349.35 g/mol
InChI Key: RFUWTSAVQHXLLA-UHFFFAOYSA-N
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Description

4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a tetrafluoroethoxy group, and a hydrosulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tetrafluoroethoxy group via nucleophilic substitution. The final step often involves the addition of the hydrosulfide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow reactors and catalytic hydrogenation can be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the tetrafluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydrosulfide group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, tetrafluoroethoxy group, and hydrosulfide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C14H15F4N3OS

Molecular Weight

349.35 g/mol

IUPAC Name

4-(2-methylpropyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H15F4N3OS/c1-8(2)7-21-11(19-20-13(21)23)9-4-3-5-10(6-9)22-14(17,18)12(15)16/h3-6,8,12H,7H2,1-2H3,(H,20,23)

InChI Key

RFUWTSAVQHXLLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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